![molecular formula C13H10N2O4 B3428782 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid CAS No. 697257-15-1](/img/no-structure.png)
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid”, also known as 4-ODP, is a novel organic compound with potential applications in various fields of research and industry. It has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H10N2O4 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.23 g/mol and a molecular formula of C13H10N2O4 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Stability and Degradation Pathways
A study focused on nitisinone, a compound structurally related to the target molecule, explored its stability and degradation products under different conditions using LC-MS/MS. This research is significant for understanding the chemical behavior of similar compounds, showing that nitisinone's stability increases with pH, and identifying stable degradation products (Barchańska et al., 2019).
Interaction with Biological Systems
Research on carboxylic acids, including benzoic acid derivatives, has shown their potential in affecting antioxidant, antimicrobial, and cytotoxic activities, depending on their structural differences. Such studies provide insights into how slight modifications in chemical structure can significantly impact biological activities, which is crucial for designing new drugs or understanding the biological implications of these compounds (Godlewska-Żyłkiewicz et al., 2020).
Potential Medical Applications
Salicylic acid derivatives, closely related to the chemical structure of interest, have been studied for their anti-inflammatory and analgesic properties. One novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise in preliminary assessments for replacing acetylsalicylic acid (ASA) due to its potential activity and benefits. This highlights the ongoing search for safer and more effective alternatives to current medications, with structural analogs of the target molecule playing a key role (Tjahjono et al., 2022).
Molecular Synthesis and Applications
The synthesis and applications of 1,4-dihydropyridines, a structural class to which the target molecule is related, have been extensively reviewed. These compounds are crucial in various biological applications and serve as a foundation for many drugs and synthetic organic chemistry, highlighting the importance of efficient and environmentally benign synthesis methods for bioactive compounds (Sohal, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid' involves the condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid, followed by reduction of the nitro group and subsequent hydrolysis of the resulting ester.", "Starting Materials": [ "3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid", "4-aminobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-acetyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 4-aminobenzoic acid in the presence of sodium hydroxide and ethanol to form the corresponding amide.", "Step 2: Reduction of the nitro group in the amide using sodium borohydride and hydrochloric acid to form the corresponding amine.", "Step 3: Hydrolysis of the resulting ester using hydrochloric acid and water to form the final product, 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid." ] } | |
Número CAS |
697257-15-1 |
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
Clave InChI |
LMAFYRNHUNGTBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




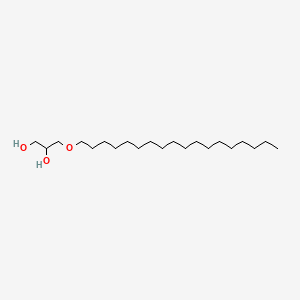

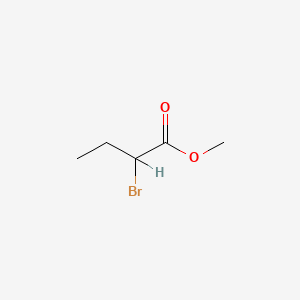




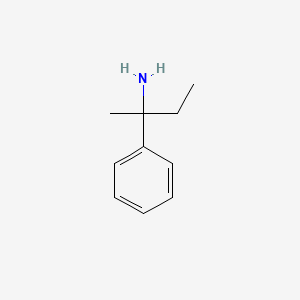
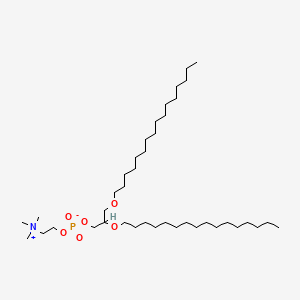
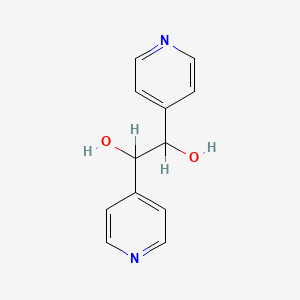
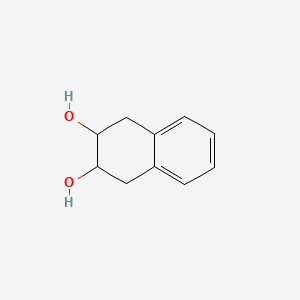
![[(~15~N)Isocyanatomethyl]benzene](/img/structure/B3428783.png)